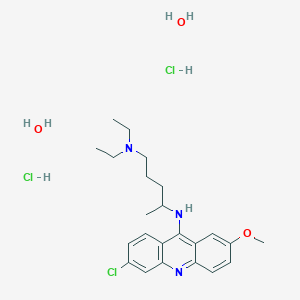

Quinacrine dihydrochloride dihydrate

Vue d'ensemble

Description

Quinacrine dihydrochloride dihydrate is a derivative of acridine, a heterocyclic compound. Historically, it has been widely used as an antimalarial drug but has since been superseded by chloroquine. It has also found applications as an anthelmintic and in the treatment of giardiasis and malignant effusions. Additionally, it is used in cell biological experiments as an inhibitor of phospholipase A2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinacrine dihydrochloride dihydrate involves the reaction of 6-chloro-9-(4-diethylamino-1-methylbutylamino)-2-methoxyacridine with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the dihydrochloride dihydrate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then crystallized and purified to obtain the dihydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Quinacrine dihydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify its functional groups, altering its chemical properties.

Substitution: It can undergo substitution reactions, particularly at the acridine ring, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinacrine N-oxide, while substitution reactions can yield various substituted acridine derivatives .

Applications De Recherche Scientifique

Antimalarial and Antiparasitic Use

Quinacrine was initially developed as an antimalarial agent but has largely been replaced by more effective drugs like chloroquine. However, it remains relevant in treating certain parasitic infections:

- Giardiasis : Quinacrine is employed in the treatment of giardiasis, a diarrheal disease caused by the Giardia lamblia parasite .

- Anthelmintic Activity : It has also been used as an anthelmintic for various worm infections .

Cancer Research

Quinacrine has demonstrated potential as an anticancer agent:

- Mechanism of Action : It inhibits NF-κB signaling pathways and activates p53 signal transduction, leading to apoptosis in tumor cells. This makes it a candidate for further exploration in cancer therapies .

- Synergistic Effects : Studies indicate that when combined with other agents, quinacrine can enhance the inhibition of prostate cancer cell growth, suggesting its utility in combination therapies .

Cellular and Molecular Biology

Quinacrine is widely used in laboratory settings for various experimental applications:

- Phospholipase A2 Inhibition : It serves as an inhibitor of phospholipase A2, a critical enzyme involved in inflammatory responses .

- Staining Agent : The compound is utilized as a stain for DNA and RNA in fixed cells, facilitating cellular imaging and analysis .

- Fluorescence Microscopy : Quinacrine's properties allow it to be used in uptake and accumulation studies within biological tissues, such as mouse lung slices .

Stability and Toxicity Studies

Research has focused on the stability of this compound:

- Stability Profile : Investigations reveal a two-step dehydration process affecting its solid-state stability and identifying potential impurities that may arise during storage or handling .

- Toxicological Assessments : The toxicity profiles of quinacrine and its degradation products have been characterized, highlighting safety considerations for its use in both clinical and research applications .

Pharmacological Insights

Quinacrine exhibits various pharmacological activities that make it a subject of interest:

- Bioavailability : Its low bioavailability suggests challenges in therapeutic applications; however, its unique mechanisms warrant further investigation into improving its delivery systems .

- Potential Side Effects : The compound is moderately toxic, necessitating careful handling and consideration of dosage in both research and clinical settings .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Notes |

|---|---|---|

| Antimalarial | Treatment of malaria (historical) | Superseded by chloroquine |

| Antiparasitic | Treatment of giardiasis | Effective against Giardia lamblia |

| Cancer Research | Induces apoptosis in tumor cells | Inhibits NF-κB; activates p53 |

| Cellular Biology | Inhibitor of phospholipase A2 | Used in various cellular assays |

| Staining | DNA/RNA staining | Facilitates imaging |

| Stability Studies | Stability profile assessment | Identifies impurities; assesses toxicity |

Mécanisme D'action

The mechanism of action of quinacrine dihydrochloride dihydrate involves several pathways:

DNA Intercalation: It binds to DNA by intercalating between adjacent base pairs, inhibiting transcription and translation to RNA.

Inhibition of Phospholipase A2: It inhibits the enzyme phospholipase A2, affecting various cellular processes.

Modulation of Signaling Pathways: It affects signaling pathways such as NF-κB, p53, and AKT, contributing to its anticancer properties.

Comparaison Avec Des Composés Similaires

Quinacrine dihydrochloride dihydrate is compared with other similar compounds, such as:

Acridine Orange: Used as a cytochemical stain for cell nuclei.

Acriflavine: Known for its antibacterial properties.

Amsacrine: Used as an antineoplastic agent.

Ethacridine: Used as an antiseptic

These compounds share the acridine structure but differ in their specific applications and properties, highlighting the unique versatility of this compound .

Activité Biologique

Quinacrine dihydrochloride dihydrate (QDD), also known as mepacrine, is a synthetic compound with a diverse range of biological activities. Originally developed as an antimalarial agent, it has garnered interest for its potential applications in treating various conditions, including autoimmune diseases and certain cancers. This article explores the biological activity of QDD, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₃₃H₃₆Cl₂N₃O₃

- Molecular Weight : 508.909 g/mol

- CAS Number : 6151-30-0

- Melting Point : 247 °C

- Solubility : Soluble in water and organic solvents.

QDD exhibits multiple mechanisms of action that contribute to its biological effects:

- Antiparasitic Activity : QDD disrupts the membrane integrity of protozoan parasites, leading to cell death. It has been effectively used against Giardia lamblia and other protozoan infections .

- Anticancer Effects : The compound has shown promise in cancer therapy by inducing apoptosis in cancer cells. It activates the p53 signaling pathway and inhibits NF-κB, leading to increased expression of pro-apoptotic proteins such as Bax and cytochrome c .

- Immunomodulatory Effects : QDD has been studied for its effects on immune responses, particularly in autoimmune diseases like systemic lupus erythematosus (SLE). It has been reported to reduce serum B-lymphocyte activating factor levels in patients, suggesting a potential role as a steroid-sparing agent .

Therapeutic Applications

This compound has been explored in various therapeutic contexts:

- Antimalarial Treatment : Historically used for malaria treatment, it remains relevant due to its effectiveness against resistant strains.

- Autoimmune Disorders : Studies indicate its efficacy in SLE and rheumatoid arthritis, where it may help manage symptoms while reducing reliance on steroids .

- Cancer Therapy : Ongoing research is investigating its potential as an adjunct treatment for various cancers due to its ability to induce apoptosis in malignant cells .

Case Studies and Clinical Trials

- SLE Management : A study by Toubi et al. highlighted the reduction of serum B-lymphocyte activating factor levels following quinacrine therapy in patients with SLE, indicating a beneficial immunomodulatory effect .

- Giardiasis Treatment : A randomized clinical trial compared quinacrine with mebendazole for treating symptomatic giardiasis in children, demonstrating comparable efficacy .

- Cancer Cell Lines : In vitro studies using SGC-7901 gastric cancer cells showed that QDD inhibited cell growth with an IC50 value of approximately 16.18 μM, emphasizing its potential as an anticancer agent .

Toxicity and Safety Profile

While QDD is generally considered safe when used appropriately, it can exhibit toxicity at higher doses or with prolonged exposure. The acute oral toxicity (LD50) is reported at 660 mg/kg in rats and 433 mg/kg in rabbits, indicating a moderate safety profile . Long-term exposure may lead to target organ toxicity affecting the liver and reproductive systems.

Summary Table of Biological Activities

Propriétés

Numéro CAS |

6151-30-0 |

|---|---|

Formule moléculaire |

C23H33Cl2N3O2 |

Poids moléculaire |

454.4 g/mol |

Nom IUPAC |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;hydrochloride |

InChI |

InChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2 |

Clé InChI |

SHUFTPHVWKTNFH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl |

SMILES canonique |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl |

Key on ui other cas no. |

6151-30-0 69-05-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

83-89-6 (Parent) |

Synonymes |

Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary degradation pathways of Quinacrine dihydrochloride dihydrate?

A1: Research indicates that this compound undergoes degradation through various pathways depending on the conditions.

- Thermal Degradation: The primary thermal degradation product, both in solid form and solution, is the N-deethyl compound. [] This suggests a loss of an ethyl group from the nitrogen atom within the molecule's structure.

- Oxidative Degradation: In solution, Quinacrine tertiary amine oxide forms as a significant impurity, indicating oxidative stress. [] This highlights the molecule's susceptibility to oxidation.

- Photolytic Degradation: Exposure to light leads to the formation of two photolytic impurities. One forms through aromatic amine cleavage, and the other through O-demethylation. [] This emphasizes the importance of light protection during storage and handling.

Q2: How stable is this compound in different conditions?

A2:

- Solid State: Thermal analysis reveals a two-step dehydration process in the solid state, ultimately leading to the destruction of the crystal lattice. [] This suggests that the compound might require specific storage conditions to maintain its stability.

- Aqueous Solutions: While the provided research doesn't specify stability in various solutions, it highlights degradation pathways in aqueous environments. [] Further research is needed to determine the compound's stability in different solvents and formulations.

Q3: Are there any identified impurities in this compound, and what are their potential toxicity risks?

A3: Yes, researchers have identified seven related compounds within this compound using liquid chromatography-ion trap mass spectrometry. [] Notably:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.